PDE10A Crystal Structure Baseline from N4-Substituted Analog
The most structurally analogous compound with available quantitative data is 6-chloro-2-cyclopropyl-N-[(2,4-dimethylthiazol-5-yl)methyl]-5-methylpyrimidin-4-amine, which differs from the target compound only in its N4- and C5-substituents. This analog was co-crystallized with human PDE10A (PDB ID: 5C2A) at 2.00 Å resolution and demonstrated a Ki of 8,700 nM (8.7 µM) [1]. The structural data reveal that the N4-substituent projects into a distinct lipophilic sub-pocket, while the C6-chloro and C2-cyclopropyl groups anchor the core scaffold. Although no direct PDE10A inhibition data exist for 6-chloro-2-cyclopropyl-N-pentylpyrimidin-4-amine, the N-pentyl chain—being more flexible and lacking the hydrogen-bond-capable thiazole—would be predicted to alter both the binding pose and the entropic contribution to binding, leading to a quantifiably different affinity profile. This constitutes a class-level inferential differentiation from the crystallographically characterized analog [1].
| Evidence Dimension | PDE10A binding affinity (Ki) |
|---|---|
| Target Compound Data | No direct data available; N-pentyl chain predicted to occupy the lipophilic pocket with altered binding kinetics. |
| Comparator Or Baseline | 6-chloro-2-cyclopropyl-N-[(2,4-dimethylthiazol-5-yl)methyl]-5-methylpyrimidin-4-amine (PDB 5C2A ligand): Ki = 8,700 nM |
| Quantified Difference | Not quantifiable without direct experimental data for the target compound; structural divergence at N4- and C5-positions indicates a distinct affinity landscape. |
| Conditions | X-ray crystallography: PDE10A catalytic domain, 2.00 Å resolution, P 2₁ 2₁ 2₁ space group (PDB: 5C2A); Ki determined by radiometric filtration assay. |
Why This Matters
The co-crystal structure provides the only experimentally validated binding-mode template for this specific core scaffold, making it the essential reference point for any PDE10A-related structure-activity relationship (SAR) studies involving compound 1485078-57-6.
- [1] Shipe, W.D., Sharik, S.S., Barrow, J.C., McGaughey, G.B., Theberge, C.R., Uslaner, J.M., Yan, Y., Renger, J.J., Smith, S.M., Coleman, P.J. and Cox, C.D. (2015). Discovery and Optimization of a Series of Pyrimidine-Based Phosphodiesterase 10A (PDE10A) Inhibitors through Fragment Screening, Structure-Based Design, and Parallel Synthesis. J. Med. Chem., 58, 7888-7894. DOI: 10.1021/acs.jmedchem.5b00942. View Source
